5,6,7,8-Tetrahydronaphthalen-2-aminehydrochloride
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Overview
Description
5,6,7,8-Tetrahydronaphthalen-2-aminehydrochloride is a chemical compound with the molecular formula C10H14ClN. It is a derivative of naphthalene, characterized by the presence of an amine group at the second position and a hydrochloride salt. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-Tetrahydronaphthalen-2-aminehydrochloride typically involves the reduction of 2-nitronaphthalene followed by amination. The reduction can be achieved using hydrogenation in the presence of a catalyst such as palladium on carbon. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding naphthoquinones.
Reduction: The compound can be reduced further to form tetrahydronaphthalenes.
Substitution: It can participate in substitution reactions, particularly nucleophilic substitutions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Naphthoquinones.
Reduction: Tetrahydronaphthalenes.
Substitution: Various substituted naphthalenes depending on the reagent used.
Scientific Research Applications
5,6,7,8-Tetrahydronaphthalen-2-aminehydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydronaphthalen-2-aminehydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with various biological molecules, influencing their activity. It can act as an inhibitor or activator of enzymes, depending on the context. The compound’s effects are mediated through pathways involving receptor binding and signal transduction.
Comparison with Similar Compounds
- 2-Amino-5,6,7,8-tetrahydronaphthalene
- 6-Amino-1,2,3,4-tetrahydronaphthalene
- 6-Aminotetralin
Comparison: 5,6,7,8-Tetrahydronaphthalen-2-aminehydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability. Compared to its analogs, it exhibits distinct reactivity and biological activity, making it valuable in specific applications where other compounds may not be as effective.
Biological Activity
5,6,7,8-Tetrahydronaphthalen-2-amine hydrochloride is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications and unique structural characteristics. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and a comparison with similar compounds.
Chemical Structure and Properties
5,6,7,8-Tetrahydronaphthalen-2-amine hydrochloride possesses a tetrahydronaphthalene structure, which is significant for its biological interactions. The molecular formula is C10H13ClN with a molecular weight of approximately 187.67 g/mol. Its structure allows for diverse interactions with biological macromolecules.
The biological activity of 5,6,7,8-Tetrahydronaphthalen-2-amine hydrochloride is primarily attributed to its ability to interact with specific receptors and enzymes in the body. It may function as an agonist or antagonist at certain receptor sites, thereby influencing various signaling pathways and physiological processes. For instance:
- Receptor Interaction : The compound has been shown to bind to adrenergic receptors, which play critical roles in cardiovascular and central nervous system functions .
- Enzyme Modulation : It may inhibit or activate specific enzymes involved in metabolic pathways, impacting cellular responses and homeostasis .
Biological Activity Overview
Research has indicated several potential biological activities for 5,6,7,8-Tetrahydronaphthalen-2-amine hydrochloride:
- Antimicrobial Properties : Studies suggest that derivatives of tetrahydronaphthalene exhibit antimicrobial activity against various pathogens .
- Anticancer Effects : Some research indicates that this compound may possess anticancer properties by inducing apoptosis in cancer cells through specific signaling pathways.
- Neuropharmacological Effects : Its potential role in neuropharmacology is under investigation, particularly concerning mood disorders and neurodegenerative diseases .
Case Studies
-
Malaria Treatment Research :
A study focused on tetrahydronaphthalenes demonstrated their efficacy against Plasmodium falciparum, the malaria-causing parasite. Compounds derived from this class showed significant inhibition of dihydroorotate dehydrogenase (DHODH), a target enzyme for malaria treatment. Notably, certain derivatives exhibited higher potency than existing treatments while maintaining selectivity towards the parasite's DHODH over mammalian enzymes . -
Cell-Based Assays :
In phenotypic screening using cell painting assays, various tetrahydronaphthalene derivatives were evaluated for their effects on cellular morphology. Results indicated that some compounds could modulate tubulin dynamics and autophagy processes, suggesting their potential as therapeutic agents in cancer and other diseases .
Comparative Analysis with Similar Compounds
Compound Name | Structure Type | Unique Features |
---|---|---|
5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine | Tetrahydronaphthalene | Lacks the methoxy group at the 8-position |
(R)-8-Methoxy-N-propyl-2-aminotetraline hydrochloride | Aminotetraline derivative | Different core structure; potential different activity |
(R)-8-Methoxy-N-propyl-1-aminoindane | Aminoindane derivative | Distinct structural framework; varied receptor interactions |
This table illustrates the diversity within the tetrahydronaphthalene family and highlights how structural variations can influence biological activity.
Properties
Molecular Formula |
C10H14ClN |
---|---|
Molecular Weight |
183.68 g/mol |
IUPAC Name |
5,6,7,8-tetrahydronaphthalen-2-amine;hydrochloride |
InChI |
InChI=1S/C10H13N.ClH/c11-10-6-5-8-3-1-2-4-9(8)7-10;/h5-7H,1-4,11H2;1H |
InChI Key |
LJIWOSVDBYWIBK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)N.Cl |
Origin of Product |
United States |
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